CID 78061682
Description
CID 78061682 (PubChem Compound Identifier 78061682) is a chemical compound cataloged in the PubChem database. Compounds in PubChem are typically annotated with molecular formulas, physicochemical properties, and biological activity data, though this compound’s exact profile requires direct database retrieval. General protocols for novel compound validation—such as elemental analysis, spectral data, and purity assessments—apply to its characterization .
Properties
Molecular Formula |
C12H26O3Si |
|---|---|
Molecular Weight |
246.42 g/mol |
InChI |
InChI=1S/C12H26O3Si/c1-6-10(3)14-12(8-9-16-13-5)15-11(4)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
FDHFLZMVIOFRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CC[Si]OC)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061682” involves specific reaction conditions and reagents. The detailed synthetic route typically includes:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product isolation and purification using [specific techniques].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale reactors: for the initial synthesis.
Continuous monitoring: of reaction parameters.
Advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Analysis of Available Data
A thorough review of the search results reveals no direct mention of CID 78061682. Key findings from the sources include:
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Patents (Sources 5, 8) : Describe synthesis protocols for unrelated compounds, such as imidazolidinediones and pyridinium derivatives, but no reactions involving this compound.
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Research Articles (Sources 6, 9, 10) : Focus on general reaction mechanisms (e.g., multicomponent reactions) or interaction taxonomies rather than specific compounds.
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Regulatory Lists (Sources 2, 4) : Include thousands of chemicals but do not list this compound.
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PubChem (Source 3) : While PubChem is a comprehensive database, the provided snippet does not cover this CID.
Recommendations for Further Research
To obtain authoritative data on this compound, consider the following steps:
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Database Query : Use PubChem (https://pubchem.ncbi.nlm.nih.gov) or Reaxys to search for the compound’s structure, properties, and reactions.
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Patent Mining : Apply methods described in Source 7 to extract reaction data from patents using advanced NER and EE tools.
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Specialized Literature : Investigate journals like Molecules or Organic Letters for recent studies on similar compounds.
Framework for Reporting Reactions
If this compound’s reactions are identified, structure the data as follows:
| Reaction Type | Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Example: Alkylation | This compound + Alkyl Halide | Solvent: DMF, Temp: 80°C, 2 h | Alkylated Derivative | 75% | [Patent US...] |
| Example: Hydrolysis | This compound + H₂O | Acidic (HCl), Reflux, 4 h | Hydrolyzed Product | 90% | [J. Org. Chem...] |
Key Challenges
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Data Scarcity : this compound may be a novel or less-studied compound.
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Source Reliability : Excluding unverified platforms (e.g., BenchChem) limits accessible data.
To proceed, consult peer-reviewed journals, patent repositories, or chemical databases for targeted information. If additional sources become available, a revised analysis can be provided.
Scientific Research Applications
Compound “CID 78061682” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism by which compound “CID 78061682” exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as [specific pathways].
Effect on Cellular Processes: Impact on cellular functions including [specific processes].
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78061682, comparisons are drawn with structurally or functionally analogous compounds based on common parameters: molecular properties , synthetic pathways , bioactivity , and analytical signatures . Below is a synthesized analysis using methodologies from the evidence:
Table 1: Physicochemical Properties Comparison
Key Findings:
Structural Analogues: Compounds with sulfur-containing backbones (e.g., CAS 20358-06-9) often exhibit enhanced metabolic stability but reduced solubility compared to oxygenated analogs . This compound’s hypothetical LogP (~2.5–3.8) suggests moderate lipophilicity, aligning with sulfur-containing pharmacophores. Isomeric differentiation, as demonstrated for ginsenosides (e.g., Rf vs. F11), could apply to this compound using LC-ESI-MS with collision-induced dissociation (CID) to resolve structural nuances .
Synthetic Accessibility :
- Synthetic routes for similar compounds often involve halogenation or thiourea coupling (e.g., CAS 20358-06-9 via bromination and thiourea reactions) . This compound may follow analogous pathways, with purity ensured via vacuum distillation or chromatographic fractionation .

Biological Activity: Sulfur-containing compounds frequently target enzymes (e.g., CYP1A2 inhibition in CAS 20358-06-9) .
Analytical Differentiation :
- This compound’s collision cross-section (CCS) and MS/MS fragmentation patterns would distinguish it from analogs, as seen in oligonucleotide studies correlating CID voltage with charged states .
Q & A
Q. How to design high-throughput screening (HTS) assays for this compound derivatives?
Q. What statistical methods address variability in this compound’s toxicity data?
Q. How to refine hypotheses when initial experiments with this compound contradict literature?
Q. What protocols ensure robust negative control data in this compound assays?
Q. How to prepare this compound research for peer review in high-impact journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

